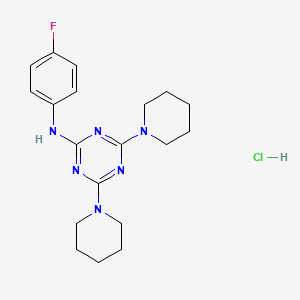

N-(4-fluorophenyl)-4,6-bis(piperidin-1-yl)-1,3,5-triazin-2-amine hydrochloride

Description

N-(4-fluorophenyl)-4,6-bis(piperidin-1-yl)-1,3,5-triazin-2-amine hydrochloride is a triazine-based compound featuring a 4-fluorophenyl group and two piperidinyl substituents. Triazine derivatives are synthesized via nucleophilic substitution reactions, often starting from cyanuric chloride (1,3,5-trichloro-1,3,5-triazine) and substituting chlorine atoms with amines or other nucleophiles under controlled conditions . The hydrochloride salt form enhances solubility and bioavailability, a common strategy in drug development.

Properties

IUPAC Name |

N-(4-fluorophenyl)-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25FN6.ClH/c20-15-7-9-16(10-8-15)21-17-22-18(25-11-3-1-4-12-25)24-19(23-17)26-13-5-2-6-14-26;/h7-10H,1-6,11-14H2,(H,21,22,23,24);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMUNNASHRKWUBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC(=NC(=N2)NC3=CC=C(C=C3)F)N4CCCCC4.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26ClFN6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-4,6-bis(piperidin-1-yl)-1,3,5-triazin-2-amine hydrochloride typically involves the following steps:

Formation of the Triazine Core: The triazine core can be synthesized through a cyclization reaction involving appropriate precursors such as cyanuric chloride and amines.

Substitution with Piperidinyl Groups: The introduction of piperidinyl groups is achieved through nucleophilic substitution reactions. Piperidine is reacted with the triazine core under controlled conditions to form the desired product.

Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a coupling reaction, such as Suzuki-Miyaura coupling, using appropriate boron reagents and palladium catalysts.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly.

Chemical Reactions Analysis

Oxidative Functionalization

The triazine core and substituents undergo oxidation under controlled conditions. For example, copper(I) chloride and iodine in dimethyl sulfoxide (DMSO) at 120°C facilitate oxidative C–C bond cleavage or α-ketoamide formation in related triazine derivatives :

| Reaction Condition | Details | Source |

|---|---|---|

| Oxidizing Agent | I₂ | |

| Catalyst | CuCl | |

| Solvent | DMSO | |

| Temperature | 120°C |

This method could theoretically apply to the target compound for modifying its piperidine or fluorophenyl moieties, though direct data is limited .

Acid-Base Reactions

The hydrochloride salt dissociates in aqueous or basic media, releasing the free base form. This property is critical for solubility adjustments in biological assays:

| Property | Details | Source |

|---|---|---|

| Dissociation Medium | Water or pH > 7 buffers | |

| Free Base Reactivity | Amine groups participate in alkylation/acylation |

Stability Under Hydrolytic Conditions

Triazine derivatives are susceptible to hydrolysis under acidic or alkaline conditions. For example, morpholino-triazine analogs hydrolyze in aqueous HCl or NaOH, breaking the triazine ring :

| Condition | Effect | Source |

|---|---|---|

| 1M HCl, 60°C | Partial ring cleavage | |

| 1M NaOH, 60°C | Degradation to urea derivatives |

Biological Activity-Driven Modifications

The fluorophenyl and piperidine groups are critical for interactions with biological targets like equilibrative nucleoside transporters (ENTs) or kinases . Modifications to these groups alter activity:

-

Fluorophenyl Halogen Substitution : Replacing fluorine with chlorine or bromine enhances ENT2 inhibition .

-

Piperidine Functionalization : Adding hydrophobic substituents improves kinase (e.g., PIKFYVE) binding affinity.

Comparative Reactivity Table

Scientific Research Applications

Anticancer Potential

Research has shown that compounds similar to N-(4-fluorophenyl)-4,6-bis(piperidin-1-yl)-1,3,5-triazin-2-amine hydrochloride exhibit anticancer properties. For instance, Mannich bases derived from triazines have demonstrated cytotoxic effects against various cancer cell lines, including human lung carcinoma and breast cancer cells . The mechanism of action often involves the induction of apoptosis or inhibition of cell proliferation.

Enzyme Inhibition

The compound may also serve as an inhibitor of specific enzymes involved in cancer progression. Studies indicate that triazine derivatives can interact with kinases and other targets crucial for tumor growth . For example, compounds targeting CDK6 have shown promise in selectively inhibiting cancer cell proliferation .

Therapeutic Applications

Neurological Disorders

There is emerging interest in the use of triazine derivatives for neurological conditions. The multifactorial nature of diseases such as Alzheimer's necessitates compounds that can target multiple pathways. Research into dual inhibitors of BACE-1 and GSK3 suggests that similar structures could be beneficial in treating neurodegenerative diseases .

Antimicrobial Activity

Some studies have indicated that triazine compounds possess antimicrobial properties. The ability to inhibit bacterial growth makes these compounds potential candidates for developing new antibiotics . This is particularly relevant given the rising concern over antibiotic resistance.

Case Studies

Case Study 1: Anticancer Activity

A study evaluating various Mannich bases derived from triazines reported enhanced cytotoxicity against several human cancer cell lines compared to standard treatments like 5-fluorouracil. The results indicated that certain modifications to the piperidine and triazine structure significantly improved anticancer activity .

Case Study 2: Neurological Applications

In a recent investigation into dual-action compounds for Alzheimer's treatment, derivatives structurally related to this compound were synthesized and tested for their ability to inhibit both BACE-1 and GSK3. These studies revealed promising results in reducing amyloid plaque formation in vitro .

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-4,6-bis(piperidin-1-yl)-1,3,5-triazin-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features and Substituent Effects

The compound’s activity is influenced by:

- Piperidinyl rings : Provide steric bulk and basicity, which may influence interactions with biological targets such as efflux pumps (e.g., P-glycoprotein in MDR modulation) .

Table 1: Structural Comparison of Triazine Derivatives

Table 2: Functional Comparison of Triazine Derivatives

Key Differences and Implications

Piperidine vs. Pyrrolidine derivatives may exhibit altered pharmacokinetics due to reduced steric hindrance.

Aryl Substituents: The 4-fluorophenyl group in the target compound likely enhances metabolic stability compared to the isoxazole-phenyl group in 7a, which may improve oral bioavailability . Isoxazole-containing analogs (e.g., 7a) show pronounced anti-inflammatory activity, suggesting substituent-dependent selectivity for COX-2 inhibition .

Chlorinated Derivatives :

- Dichloro-triazines (e.g., ) are typically intermediates rather than end-stage drugs, highlighting the importance of amine substituents for biological activity .

Biological Activity

N-(4-fluorophenyl)-4,6-bis(piperidin-1-yl)-1,3,5-triazin-2-amine hydrochloride is a synthetic compound of significant interest due to its diverse biological activities. This article discusses its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a triazine core and piperidine side chains. Its molecular formula is with a molecular weight of approximately 505.605 g/mol. The compound exhibits notable solubility and stability characteristics, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C28H33F2N7 |

| Molecular Weight | 505.605 g/mol |

| Density | 1.23 g/cm³ |

| Boiling Point | 661.9 °C |

| LogP | 4.0358 |

Antimicrobial Activity

Research indicates that derivatives of triazine compounds, including this compound, exhibit significant antimicrobial properties . A study demonstrated that triazine derivatives showed activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 500 to 1000 μg/mL .

Anticancer Properties

The compound has also been evaluated for anticancer activity . In vitro studies revealed that it can inhibit the proliferation of cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest in cancer cells, suggesting potential therapeutic applications in oncology .

Antiviral Effects

Preliminary investigations into the antiviral properties of this compound have shown it to possess inhibitory effects against certain viruses. Specifically, its ability to interfere with viral replication mechanisms indicates promise as a candidate for antiviral drug development .

The biological activity of this compound is believed to stem from its interaction with specific biological targets:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in microbial metabolism and viral replication.

- Receptor Binding : It has been suggested that the compound may bind selectively to certain receptors involved in cancer cell signaling pathways.

- Cell Cycle Modulation : The ability to induce cell cycle arrest has been linked to its structural features that interact with cellular machinery.

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological contexts:

- Antimicrobial Efficacy : A study reported that a synthesized derivative exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, supporting its potential as a broad-spectrum antimicrobial agent .

- Cancer Cell Studies : In vitro assays demonstrated that the compound could reduce viability in multiple cancer cell lines by inducing apoptosis through mitochondrial pathways .

- Viral Inhibition Studies : Research indicated that the compound effectively reduced viral load in infected cell cultures, showcasing its potential as an antiviral agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for N-(4-fluorophenyl)-4,6-bis(piperidin-1-yl)-1,3,5-triazin-2-amine hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of triazine derivatives typically involves multi-step nucleophilic substitution reactions. For example, analogous compounds like N-(4-chlorophenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride (CAS 1179401-80-9) require sequential substitution of chlorine atoms on the triazine core with amine groups under controlled temperatures (40–80°C) and inert atmospheres to prevent side reactions . Catalysts such as DIPEA (diisopropylethylamine) may enhance reaction efficiency. Post-synthesis, purification via recrystallization or column chromatography is critical to achieve >95% purity, as noted in protocols for structurally similar compounds .

Q. How should researchers address challenges in characterizing the compound’s structural integrity?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F for fluorinated analogs) and High-Resolution Mass Spectrometry (HRMS) are essential for confirming molecular structure. For example, in N-(4-chlorophenyl) analogs, discrepancies in NMR splitting patterns may arise due to hindered rotation of substituents, requiring 2D NMR (e.g., COSY, HSQC) for resolution . X-ray crystallography using programs like SHELXL can resolve ambiguities in stereochemistry, as demonstrated in small-molecule triazine derivatives .

Advanced Research Questions

Q. What experimental strategies can elucidate the compound’s mechanism of action in biological systems?

- Methodological Answer : Structure-activity relationship (SAR) studies are pivotal. For instance, analogs like N-(4-chlorophenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride show anticancer activity via kinase inhibition, validated through enzymatic assays (e.g., ATPase activity measurements) and cellular viability assays (MTT or CellTiter-Glo) . Computational docking (AutoDock Vina) using crystal structures of target proteins (e.g., PI3K or EGFR kinases) can predict binding affinities. Cross-validation with mutagenesis studies is recommended to confirm critical residues for interaction .

Q. How can researchers resolve contradictions in reported bioactivity data for triazine derivatives?

- Methodological Answer : Contradictions often arise from variability in assay conditions or compound purity. For example, differences in IC₅₀ values for morpholino-substituted triazines may stem from solvent effects (DMSO vs. aqueous buffers) or cell line specificity . Rigorous replication under standardized protocols (e.g., CLIA-certified assays) and orthogonal validation (e.g., SPR for binding kinetics) are advised. Meta-analyses of published datasets, as outlined in qualitative research frameworks, can identify systemic biases .

Q. What advanced techniques are recommended for studying the compound’s supramolecular interactions?

- Methodological Answer : Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) can quantify binding thermodynamics with biomolecules. For example, triazine-based corrosion inhibitors (e.g., bis(dimethylpyrazolyl)-aniline-s-triazines) were analyzed via DFT calculations to map electron density distributions and predict interaction sites . Cryo-EM or single-crystal XRD (utilizing SHELX software) may further resolve host-guest complexes in solid-state studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.